molecular formula C21H27N7O14P2 B1606752 alpha-Diphosphopyridine nucleotide CAS No. 7298-93-3

alpha-Diphosphopyridine nucleotide

Cat. No.: B1606752
CAS No.: 7298-93-3
M. Wt: 663.4 g/mol
InChI Key: BAWFJGJZGIEFAR-XUWLLVQESA-N
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Description

Alpha-Diphosphopyridine nucleotide, also known as nicotinamide adenine dinucleotide, is a coenzyme found in all living cells. It plays a crucial role in metabolism by acting as an electron carrier in redox reactions. This compound is essential for the production of energy in cells and is involved in various biochemical processes, including DNA repair and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Diphosphopyridine nucleotide can be synthesized through several methods. One common approach involves the use of nicotinamide and adenosine monophosphate as starting materials. The reaction typically requires the presence of enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase. These enzymes facilitate the formation of this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the compound. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-Diphosphopyridine nucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation-reduction reactions, it alternates between its oxidized form (NAD+) and reduced form (NADH).

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen donors and acceptors, such as glucose and oxygen. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products: The major products formed from reactions involving this compound include NADH and NADP (nicotinamide adenine dinucleotide phosphate). These products play essential roles in cellular metabolism and energy production .

Scientific Research Applications

Alpha-Diphosphopyridine nucleotide has numerous scientific research applications. In chemistry, it is used as a cofactor in enzymatic reactions to study redox processes. In biology, it is essential for understanding cellular metabolism and energy production. In medicine, it is investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases and aging. In industry, it is used in the production of biofuels and other biotechnological applications .

Mechanism of Action

The mechanism of action of alpha-Diphosphopyridine nucleotide involves its role as an electron carrier in redox reactions. It accepts electrons during metabolic processes, becoming reduced to NADH. NADH then donates electrons to other molecules, returning to its oxidized form (NAD+). This cycle is crucial for the production of ATP, the primary energy currency of cells. The molecular targets of this compound include various dehydrogenases and oxidoreductases involved in metabolic pathways .

Comparison with Similar Compounds

Alpha-Diphosphopyridine nucleotide is similar to other nucleotides such as nicotinamide adenine dinucleotide phosphate (NADP) and flavin adenine dinucleotide (FAD). it is unique in its specific role in redox reactions and its involvement in both catabolic and anabolic processes. NADP is primarily involved in anabolic reactions, while FAD is another electron carrier involved in different metabolic pathways .

List of Similar Compounds:
  • Nicotinamide adenine dinucleotide phosphate (NADP)
  • Flavin adenine dinucleotide (FAD)
  • Adenosine triphosphate (ATP)

This compound stands out due to its versatility and central role in cellular metabolism .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFJGJZGIEFAR-OPDHFMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858990
Record name Adenine-alpha-nicotinamide dinucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-93-3
Record name α-NAD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7298-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenine-alpha-nicotinamide dinucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), 5'→5'-ester with 3-carbamoyl-1-α-D-ribofuranosylpyridinium--ate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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